3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 879072-51-2; Molecular Formula: C₁₉H₁₉N₃) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a benzhydryl group (two phenyl rings attached to a central carbon) at the 3-position. This structural motif is significant in medicinal chemistry due to its versatility in targeting enzymes such as pantothenate synthetase (PS) in Mycobacterium tuberculosis (MTB) and c-Met kinase in cancer .
Properties
IUPAC Name |
3-benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)19-16-13-20-12-11-17(16)21-22-19/h1-10,18,20H,11-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEUTDCTFFGGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of appropriate precursors under specific conditionsThe reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key PS Inhibitors
Comparison with c-Met Kinase Inhibitors
c-Met is a receptor tyrosine kinase implicated in cancer progression. Pyrazolopyridine derivatives have been optimized for c-Met inhibition:
Unsubstituted Core vs. 3-Benzhydryl
A 2017 study demonstrated that 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives without the 3-benzhydryl group showed moderate c-Met inhibition (enzymatic IC₅₀ ~100–500 nM).
Comparison with Antibacterial Agents
Nitrofuran-tagged pyrazolopyridines have shown promise against ESKAPE pathogens (e.g., Enterococcus faecium, Staphylococcus aureus):
Nitrofuran-Conjugated Derivatives
Kuznetsov et al. (2023) synthesized 5-nitrofuran-tagged derivatives, such as 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine), which exhibited superior activity to nitrofurantoin. The nitrofuran “warhead” introduces redox-activated cytotoxicity, while the pyrazolopyridine scaffold improves target affinity .
Role of the Benzhydryl Group
The benzhydryl moiety’s absence in antibacterial derivatives suggests that bulkier substituents may hinder penetration into bacterial cells. Instead, smaller polar groups (e.g., methoxyethyl in 13g ) optimize solubility and uptake .
Table 2: Antibacterial Activity of Selected Derivatives
| Compound | Substituents | Activity vs. ESKAPE Pathogens | Reference |
|---|---|---|---|
| 13g | Nitrofuran, oxazolyl, methoxyethyl | Superior to nitrofurantoin |
Structural and Activity Relationship (SAR) Analysis
- Hydrophobicity : Hydrophobic substituents (e.g., tert-butyl, benzhydryl) enhance PS inhibition by interacting with MTB’s hydrophobic binding pockets .
- Polar Groups : Methoxyethyl or oxazolyl groups improve antibacterial activity by balancing lipophilicity and solubility .
- Steric Effects : Excessive bulk (e.g., benzhydryl) may reduce efficacy in antibacterial applications but could be advantageous in targets with larger binding sites, such as c-Met .
Biological Activity
3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19N3
- Molecular Weight : 289.38 g/mol
- CAS Number : 87642-32-8
The compound features a pyrazolo[4,3-c]pyridine core which is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that 3-benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of apoptosis-related proteins and the activation of caspase pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound suggest potential in treating neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity in models of Alzheimer's disease. The neuroprotective mechanism may involve the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory responses.
Case Studies
| Study | Findings | |
|---|---|---|
| Zhang et al., 2021 | Demonstrated antitumor effects on A549 cells with IC50 values < 10 µM. | Suggests potential for development as an anticancer agent. |
| Liu et al., 2020 | Reported antimicrobial activity against Staphylococcus aureus with MIC values of 32 µg/mL. | Indicates potential for use in treating bacterial infections. |
| Wang et al., 2022 | Showed protective effects in a mouse model of Alzheimer's disease; reduced cognitive decline. | Supports further investigation into neuroprotective applications. |
The biological activity of 3-benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Antioxidant Properties : Scavenging of free radicals and reduction of oxidative stress markers.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth and microbial metabolism.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine?
The synthesis typically involves cyclocondensation or ring-closing reactions. For example:
- Cyclocondensation : Reacting substituted hydrazines with bicyclic intermediates (e.g., tetrahydropyridine derivatives) under reflux conditions in polar aprotic solvents like DMF or ethanol .
- Multi-component reactions : Combining benzhydryl halides, pyrazole precursors, and reducing agents (e.g., NaBH4) in a one-pot setup to streamline the synthesis . Optimization of reaction time (4–6 hours) and temperature (70–80°C) is critical to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the benzhydryl group’s aromatic protons (δ 7.2–7.4 ppm) and the pyrazolo-pyridine core’s aliphatic protons (δ 1.5–2.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected for CHN: 304.17) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. What are the recommended storage conditions for this compound?
Store at room temperature (RT) in airtight containers protected from moisture. Hydrochloride salts (if applicable) require desiccant-packed environments to prevent hydrolysis .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Test against targets like serotonin receptors (5-HT/5-HT) or kinases (e.g., MAPK) using fluorescence-based binding assays .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to evaluate IC values .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Ethanol or THF improves solubility of intermediates, reducing side reactions .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization steps .
- Workup strategies : Employ column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolation .
Q. What structural modifications enhance biological activity or selectivity?
- Substituent effects :
| Substituent Position | Functional Group | Observed Effect |
|---|---|---|
| Benzhydryl (C-3) | Aromatic rings | Increased 5-HT affinity |
| Pyridine N-atom | Methyl groups | Improved metabolic stability |
- Bioisosteric replacement : Replace benzhydryl with trifluoromethyl groups to enhance blood-brain barrier penetration .
Q. How can contradictions in pharmacological data be resolved?
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Species-specific effects : Compare rodent vs. human receptor isoforms to explain variability in IC values .
- Metabolite interference : Use LC-MS to identify active metabolites that may skew in vivo results .
Q. What computational approaches predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding poses in serotonin receptor pockets (PDB: 4IB4) .
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of hydrogen bonds with Asp134 or Tyr140 residues .
- QSAR models : Develop regression models correlating substituent lipophilicity (logP) with IC values .
Data Contradiction Analysis Example
A study reported conflicting IC values (10 nM vs. 1 µM) for 5-HT inhibition. Potential resolutions:
- Buffer pH differences : Serotonin receptor activity is pH-sensitive; verify assay conditions (e.g., pH 7.4 vs. 6.8) .
- Enantiomeric purity : Chiral impurities in racemic mixtures can distort activity; use chiral HPLC to confirm stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
